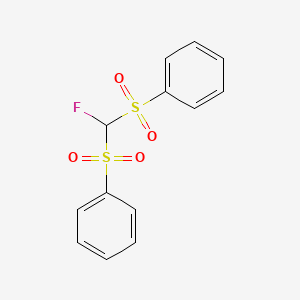

Fluorobis(phenylsulfonyl)methane

CAS No.: 910650-82-7

Cat. No.: VC1923654

Molecular Formula: C13H11FO4S2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910650-82-7 |

|---|---|

| Molecular Formula | C13H11FO4S2 |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | [benzenesulfonyl(fluoro)methyl]sulfonylbenzene |

| Standard InChI | InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H |

| Standard InChI Key | TUZGMBZILYZZRU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Fundamental Properties and Structure

Fluorobis(phenylsulfonyl)methane (FBSM) is a colorless solid compound that exhibits remarkable stability in air, making it particularly convenient for laboratory handling and storage . This organofluorine compound possesses a distinctive structure where a central carbon atom is bonded to a fluorine atom and two phenylsulfonyl groups, creating a highly versatile reagent for organic transformations.

Physical and Chemical Identification

FBSM is characterized by the following properties and identifiers:

| Property | Value |

|---|---|

| Chemical Formula | C13H11FO4S2 |

| Molecular Weight | 314.35 g/mol |

| CAS Number | 910650-82-7 |

| Physical State | Colorless solid |

| Stability | Stable in air |

The compound is also known by several synonyms including Bis(phenylsulfonyl)fluoromethane, (Fluoromethylenedisulfonyl)dibenzene, and 1,1'-[(fluoromethylene)bis(sulfonyl)]bis-benzene . The chemical structure features a central fluoromethylene unit flanked by two phenylsulfonyl groups, creating a molecule with distinct electronic properties that contribute to its reactivity profile.

Electronic and Structural Features

The presence of the fluorine atom and two electron-withdrawing phenylsulfonyl groups creates a highly acidic methine proton, which can be removed under relatively mild basic conditions compared to other fluorinated methyl derivatives . This electronic arrangement is central to the compound's utility as a nucleophilic fluoromethylating agent, as it allows for the generation of a stabilized carbanion that can participate in a wide range of carbon-carbon bond-forming reactions.

Synthesis and Preparation

The preparation of FBSM involves a straightforward synthetic route that can be executed under controlled laboratory conditions, making it accessible for various research applications.

Standard Synthetic Route

FBSM can be synthesized from fluoromethyl phenyl sulfone and benzenesulfonyl fluoride through a well-established procedure that proceeds with excellent yield . The synthetic pathway generally follows:

-

Treatment of fluoromethyl phenyl sulfone with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at -78°C

-

Addition of benzenesulfonyl fluoride to the reaction mixture

-

Subsequent acidification with 4M HCl

This reaction sequence typically produces FBSM in approximately 95% yield, making it an efficient process for obtaining this valuable reagent .

Structural Confirmation

The structure of FBSM can be confirmed through standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These analytical approaches verify the presence of the characteristic fluoromethylene bridge between the two phenylsulfonyl groups.

Chemical Reactivity and Mechanistic Insights

The reactivity of FBSM is primarily governed by the acidity of its methine proton and the stabilizing effect of the two phenylsulfonyl groups on the resulting carbanion.

Fluorine Effect on Reactivity

The incorporation of a fluorine atom in FBSM has a noticeably positive effect on both reactivity and enantioselectivity compared to non-fluorinated bis(phenylsulfonyl)methane . This phenomenon has been observed in several reaction systems, particularly in palladium-catalyzed enantioselective allylic monofluoromethylation reactions. The unique electronic properties of fluorine—its high electronegativity and ability to participate in hyperconjugative interactions—contribute to this enhanced reactivity profile.

Challenges with Aldehydes

Applications in Organic Synthesis

Post-Functionalization

The products of FBSM reactions can undergo further synthetic transformations, notably reductive desulfonylation. Treatment with magnesium in methanol (Mg-MeOH) can remove the phenylsulfonyl groups while preserving the fluoromethyl group and maintaining enantioselectivity . This sequential reaction approach allows for the synthesis of monofluoromethylated products with high optical purity, which are otherwise challenging to access through direct methods.

Pharmaceutical Applications

The ability to introduce fluoromethyl groups stereoselectively has significant implications for medicinal chemistry and drug development. FBSM has been utilized in the synthesis of biologically important molecules, including:

These applications highlight the compound's utility in creating fluorinated analogs of established pharmaceuticals, potentially enhancing their pharmacological properties.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statement | H319 (Causes serious eye irritation) |

| Precautionary Statements | P264-P280-P305+P351+P338-P337+P313P |

| Safety Statements | 24/25 |

Historical Development and Recent Advances

The development of FBSM represents an important milestone in organofluorine chemistry and continues to inspire new research directions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume